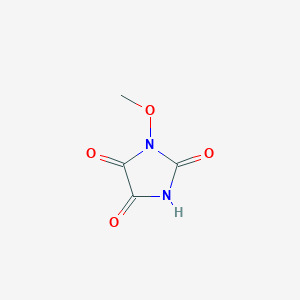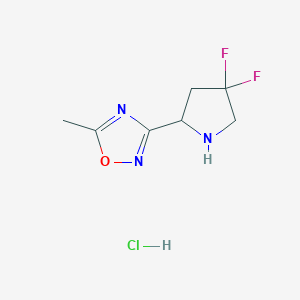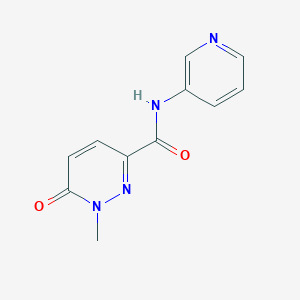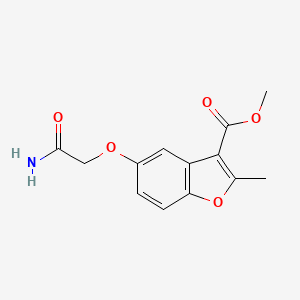
1-Méthoxyimidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxyimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C4H4N2O4 It is known for its unique structure, which includes an imidazolidine ring substituted with methoxy and trione groups
Applications De Recherche Scientifique
1-Methoxyimidazolidine-2,4,5-trione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of neurodegenerative diseases.
Mécanisme D'action
Target of Action
The primary target of 1-Methoxyimidazolidine-2,4,5-trione is the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is a eukaryotic DNA repair enzyme that specifically cleaves the covalent bond between the 3′-phosphate group of DNA and the tyrosine associated with a small peptide remaining after proteolysis/denaturation of Top1 (topoisomerase 1) .
Mode of Action
1-Methoxyimidazolidine-2,4,5-trione interacts with TDP1, inhibiting its function
Biochemical Pathways
The inhibition of TDP1 by 1-Methoxyimidazolidine-2,4,5-trione affects the DNA repair pathways in cells . TDP1 is involved in the repair of DNA damage caused by topoisomerase 1 inhibitors, and its inhibition can lead to an accumulation of DNA damage, potentially leading to cell death .
Result of Action
The inhibition of TDP1 by 1-Methoxyimidazolidine-2,4,5-trione can lead to an accumulation of DNA damage in cells . This can potentially lead to cell death, making this compound a potential candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxyimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid. The reaction is typically carried out at elevated temperatures (80°C to 120°C) for several hours. The nitration process involves the formation of intermediate nitroimidazoles, which are subsequently oxidized to yield 1-methoxyimidazolidine-2,4,5-trione .
Industrial Production Methods: While specific industrial production methods for 1-methoxyimidazolidine-2,4,5-trione are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxyimidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong nitration conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state compounds, although specific reduction reactions are less commonly reported.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid and sulfur trioxide in sulfuric acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of imidazolidine.
Reduction: Lower oxidation state imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
1-Methoxyimidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:
1-Methylimidazolidine-2,4,5-trione: Similar in structure but lacks the methoxy group.
1,3-Substituted Imidazolidine-2,4,5-triones: These compounds have substitutions at the 1 and 3 positions, which can significantly alter their chemical properties and biological activities.
Uniqueness: The presence of the methoxy group in 1-methoxyimidazolidine-2,4,5-trione imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Conclusion
1-Methoxyimidazolidine-2,4,5-trione is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Propriétés
IUPAC Name |
1-methoxyimidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGAQRDVKFIVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C(=O)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chlorobenzyl 5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2430927.png)


![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)
![(3Z)-3-(methoxyimino)-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2430931.png)
![[4-Methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine](/img/structure/B2430934.png)
![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)



![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2430941.png)
